N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
CAS No.: 2640862-29-7
Cat. No.: VC11855573
Molecular Formula: C18H18FN7O
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640862-29-7 |
|---|---|
| Molecular Formula | C18H18FN7O |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
| Standard InChI | InChI=1S/C18H18FN7O/c19-14-1-3-15(4-2-14)21-18(27)25-9-12-7-24(8-13(12)10-25)17-6-5-16-22-20-11-26(16)23-17/h1-6,11-13H,7-10H2,(H,21,27) |
| Standard InChI Key | TVKHBYUXJZWWSL-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NC5=CC=C(C=C5)F |
| Canonical SMILES | C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NC5=CC=C(C=C5)F |
Introduction
Synthesis Pathways
The synthesis of such a compound typically involves:
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Formation of the triazolo-pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
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Functionalization with a fluorophenyl group: Electrophilic substitution or coupling reactions introduce the fluorophenyl moiety.
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Bicyclic amine incorporation: The octahydropyrrolo[3,4-c]pyrrole unit is synthesized via multistep reactions involving reduction of cyclic imines or catalytic hydrogenation.
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Carboxamide addition: Amide bond formation is achieved using carboxylic acid derivatives and amines under coupling conditions.
Biological Activity
Compounds containing triazole and pyridazine scaffolds are widely studied for their biological activities:
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Anticancer Potential: Triazole derivatives often exhibit cytotoxicity against tumor cells by inhibiting key enzymes or pathways.
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Antimicrobial Properties: Fluorophenyl groups enhance lipophilicity, improving cell membrane penetration for antimicrobial effects.
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Central Nervous System (CNS) Activity: Bicyclic amines are known to interact with CNS receptors, suggesting potential as neuroactive agents.
Further in vitro and in vivo studies are required to confirm these activities for this specific compound.
Applications in Drug Development
The structural features of this compound make it a promising candidate for pharmaceutical applications:
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Drug Design: The triazolo-pyridazine core is a privileged structure in medicinal chemistry for targeting enzymes or receptors.
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Molecular Docking Studies: The compound can be used in computational studies to predict binding affinities with biological targets.
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Lead Optimization: Modifications to the fluorophenyl or carboxamide groups can fine-tune pharmacokinetics.
Future Research Directions
To fully explore the potential of this compound:
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Conduct comprehensive in silico studies (e.g., ADME/Tox predictions).
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Perform experimental evaluations for anticancer, antimicrobial, or CNS activities.
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Investigate its crystal structure via X-ray diffraction to understand intermolecular interactions.
This compound's unique combination of aromatic heterocycles, fluorinated phenyl groups, and bicyclic amines underscores its importance in chemical and pharmaceutical research. Further studies will likely reveal its full potential as a bioactive molecule.
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